6-Bromoquinoline-7-carbonitrile
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Overview
Description
6-Bromoquinoline-7-carbonitrile is a chemical compound with the molecular formula C10H5BrN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 6th position and a cyano group at the 7th position of the quinoline ring makes this compound unique and significant in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoquinoline-7-carbonitrile typically involves the bromination of quinoline derivatives followed by the introduction of a cyano group. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the 6th position. The subsequent introduction of the cyano group can be achieved through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyanation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-Bromoquinoline-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, forming 6-bromoquinoline-7-amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: 6-Bromoquinoline-7-amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromoquinoline-7-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromoquinoline-7-carbonitrile and its derivatives often involves interaction with biological macromolecules such as proteins and nucleic acids. The bromine and cyano groups can participate in hydrogen bonding, hydrophobic interactions, and covalent modifications, affecting the function of enzymes and receptors. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-Chloroquinoline-7-carbonitrile: Similar structure but with a chlorine atom instead of bromine.
6-Fluoroquinoline-7-carbonitrile: Contains a fluorine atom at the 6th position.
6-Methoxyquinoline-7-carbonitrile: Features a methoxy group at the 6th position.
Uniqueness
6-Bromoquinoline-7-carbonitrile is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, leading to different steric and electronic effects. This can result in distinct pharmacokinetic and pharmacodynamic properties, making this compound a valuable compound for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
6-bromoquinoline-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-9-4-7-2-1-3-13-10(7)5-8(9)6-12/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQQBJVNZXPMLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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